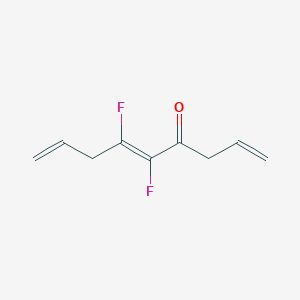

(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

(5E)-5,6-difluoronona-1,5,8-trien-4-one |

InChI |

InChI=1S/C9H10F2O/c1-3-5-7(10)9(11)8(12)6-4-2/h3-4H,1-2,5-6H2/b9-7+ |

InChI Key |

QRTCCKCCBMKTEQ-VQHVLOKHSA-N |

Isomeric SMILES |

C=CC/C(=C(/C(=O)CC=C)\F)/F |

Canonical SMILES |

C=CCC(=C(C(=O)CC=C)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5e 5,6 Difluoro 1,5,8 Nonatrien 4 One

Retrosynthetic Analysis and Key Disconnections for the (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one Scaffold

A retrosynthetic analysis of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one suggests several key disconnections. The primary disconnection can be made at the C4-C5 bond, separating the molecule into a difluorinated vinyl carbonyl precursor and a suitable C5 nucleophile or electrophile. Another strategic disconnection is at the C7-C8 double bond, which could be formed via an olefination reaction. Functional group interconversion (FGI) of the enone functionality could lead to a difluorinated ketone, which could be a key intermediate.

This analysis highlights two main challenges: the stereoselective introduction of the two fluorine atoms at the C5 and C6 positions and the construction of the 1,5,8-nonatriene backbone. The following sections will delve into specific methodologies to address these challenges.

Strategies for the Stereoselective Construction of the (5E)-5,6-Difluoroenone Moiety

Electrophilic Fluorination Approaches to Difluorinated Ketones and Enones

Electrophilic fluorination is a common method for introducing fluorine atoms into organic molecules. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used sources of "F+".

A plausible approach would involve the sequential fluorination of a suitable β,γ-unsaturated ketone precursor. The first fluorination could occur at the α-position to the carbonyl, followed by a second fluorination. The stereoselectivity of these additions would be a key consideration and may be influenced by the substrate and reaction conditions.

Alternatively, the difluorination of a pre-formed enone could be attempted, although this can be challenging due to the reduced nucleophilicity of the enone system.

| Reagent | Substrate Type | Conditions | Outcome |

| Selectfluor® | Ketones, Enol ethers | Typically polar solvents (e.g., MeCN, DMF) | α-Fluorination |

| NFSI | Ketones, β-dicarbonyls | Aprotic solvents (e.g., THF, CH2Cl2) | α-Fluorination |

| N-Fluoropyridinium salts | Enolates, Silyl (B83357) enol ethers | Varies with salt | α-Fluorination |

Nucleophilic Fluoroalkylation Reactions in the Synthesis of Fluorinated Substructures

Nucleophilic fluorination offers a complementary approach to the introduction of fluorine. While direct nucleophilic difluorination at adjacent carbons is challenging, a stepwise approach can be considered. For instance, the reaction of an appropriate electrophilic precursor with a nucleophilic fluorine source like potassium fluoride (B91410) (KF) or tetra-n-butylammonium fluoride (TBAF) could be employed.

Another strategy involves the use of difluoroalkyl building blocks. For example, a difluoroalkyl nucleophile could be added to an aldehyde or an activated carboxylic acid derivative to construct the C5-C6 difluorinated segment. Reagents like difluoromethyl phenyl sulfone or (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) can serve as precursors to nucleophilic difluoromethyl species.

| Reagent | Electrophile | Conditions | Outcome |

| KF/Crown ether | Alkyl halides, Tosylates | Aprotic polar solvents | Nucleophilic Fluorination |

| TBAF | Silyl ethers, Alkyl halides | THF | Nucleophilic Fluorination |

| Difluoromethyl phenyl sulfone | Aldehydes, Ketones | Base (e.g., NaH, t-BuOK) | Difluoromethylation |

| (CF3)Si(CH3)3 | Aldehydes, Ketones | Fluoride source (e.g., TBAF) | Trifluoromethylation (can be adapted for difluoroalkylation) |

Transition Metal-Catalyzed Fluorination Methods for Precision Fluorine Incorporation

Transition metal catalysis has emerged as a powerful tool for the selective introduction of fluorine atoms. Palladium-, copper-, and silver-catalyzed reactions have been developed for both electrophilic and nucleophilic fluorinations.

For the synthesis of the target difluoroenone, a palladium-catalyzed cross-coupling reaction could be envisioned. For instance, a vinyl or aryl triflate precursor could undergo coupling with a fluoride source. Alternatively, palladium-catalyzed fluorination of an enone or a related unsaturated system using an electrophilic fluorine source like NFSI could be explored. The use of chiral ligands could potentially control the stereochemistry of the fluorination.

| Metal Catalyst | Fluorine Source | Substrate | Reaction Type |

| Pd(OAc)2 / Ligand | NFSI, Selectfluor® | Enones, Alkenes | Electrophilic Fluorination |

| Cu(I) / Ligand | AgF, KF | Aryl/Vinyl halides | Nucleophilic Fluorination |

| Ag(I) | Selectfluor® | Alkenes, Alkynes | Electrophilic Fluorination |

Radical Fluoroalkylation Pathways for Difluoroenone Formation

Radical fluorination and fluoroalkylation reactions provide another modern avenue for C-F bond formation. These reactions often proceed under mild conditions and can be initiated by photoredox catalysis or radical initiators.

A potential radical-based approach to the target molecule could involve the addition of a difluoroalkyl radical to an alkyne or an alkene precursor. Difluoroalkyl radicals can be generated from various precursors, such as difluoroiodoacetic acid or difluoromethyl sulfones, under photoredox conditions. The subsequent trapping of the resulting radical intermediate would be crucial to forming the desired product.

| Radical Precursor | Initiation Method | Substrate | Outcome |

| ICHF2CO2H | Photoredox catalysis | Alkenes, Alkynes | Hydrodifluoroalkylation |

| BrCF2CO2Et | Photoredox catalysis | Alkenes | Difluoroalkoxycarbonylation |

| PhSO2CF2H | Radical initiator (AIBN) | Alkenes | Hydrodifluoromethylation |

Assembly of the 1,5,8-Nonatriene Carbon Skeleton

The construction of the 1,5,8-nonatriene backbone requires the formation of several carbon-carbon bonds and the stereoselective installation of the double bonds. A convergent approach, where different fragments are synthesized separately and then coupled, is likely to be most efficient.

Key bond formations could be achieved through well-established reactions such as the Wittig, Horner-Wadsworth-Emmons, or Suzuki coupling reactions. For instance, the C7-C8 double bond could be formed via a Wittig reaction between a C7-phosphonium ylide and a C8-aldehyde. The C1-C2 double bond could be introduced similarly.

The central C4-C5 bond, if not formed during the difluorination step, could be constructed via an aldol condensation or a related carbonyl addition reaction, followed by dehydration to form the enone.

| Reaction | Reactant 1 | Reactant 2 | Key Bond Formed |

| Wittig Reaction | Phosphonium ylide | Aldehyde/Ketone | C=C |

| Horner-Wadsworth-Emmons | Phosphonate ester | Aldehyde/Ketone | C=C (often E-selective) |

| Suzuki Coupling | Organoboron compound | Organohalide | C-C |

| Aldol Condensation | Enolate | Aldehyde/Ketone | C-C and C=C (after dehydration) |

Olefin Metathesis Strategies for Triene Construction

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by metal complexes, typically based on ruthenium or molybdenum. wikipedia.org For the synthesis of the target triene, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned as key steps.

A potential cross-metathesis approach would involve the intermolecular reaction of two simpler alkenes to form the desired product. sigmaaldrich.com For instance, a diene fragment could be coupled with a fluorinated olefin. However, controlling the selectivity in cross-metathesis reactions can be challenging, often leading to a statistical mixture of products. uwindsor.ca The use of highly active and selective modern catalysts, such as Grubbs or Schrock catalysts, would be essential. wikipedia.org Research into olefin metathesis with directly fluorinated substrates, such as 1,1-difluoroethylene, has shown that ruthenium catalysts can react to form difluorocarbene complexes, indicating the feasibility of incorporating such moieties via metathesis pathways. researchgate.netresearchgate.net

| Metathesis Strategy | Description | Potential Advantages | Potential Challenges |

| Cross-Metathesis (CM) | Intermolecular reaction of two different alkenes to form a new alkene. | Convergent approach using readily available starting materials. | Can produce statistical mixtures of homo- and cross-coupled products; requires careful catalyst and substrate selection. uwindsor.ca |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. sigmaaldrich.com | Highly efficient for forming rings; could be used to construct a cyclic precursor. | Not directly applicable for the linear triene target, but could be part of a multi-step sequence involving subsequent ring-opening. |

Cross-Coupling Reactions in Polyene Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the precise formation of C-C bonds. For polyene synthesis, reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are particularly effective. youtube.com These methods allow for the convergent assembly of the triene backbone from smaller, functionalized fragments.

The synthesis of conjugated polyenes is often achieved by the sequential introduction of double bonds. researchgate.net A general strategy for assembling the (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one framework could involve coupling a vinyl organometallic species with a vinyl halide. Specifically, the central C4-C5 bond or the C6-C7 bond could be targeted for formation.

The synthesis of the required fluorinated building blocks is a critical aspect of this approach. Numerous methods have been developed for synthesizing gem-difluoroalkenes, which can then be functionalized for cross-coupling reactions. acs.orgnih.govnih.gov For example, palladium-catalyzed cross-coupling reactions are widely used to attach dienyl groups in a stepwise fashion to control regio- and stereoselectivity. researchgate.net An iterative cross-coupling strategy, using bifunctional building blocks, has proven highly effective for the synthesis of complex polyene motifs. nih.gov

| Coupling Reaction | Reagents | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium complex | Mild reaction conditions, high functional group tolerance, commercially available reagents. beilstein-journals.org |

| Stille | Organotin compound + Organic halide | Palladium complex | Tolerant of a wide range of functional groups, but tin byproducts are toxic. youtube.com |

| Negishi | Organozinc compound + Organic halide | Palladium or Nickel complex | High reactivity of organozinc reagents, often leading to high yields. youtube.com |

| Sonogashira | Terminal alkyne + Organic halide | Palladium/Copper complex | Forms a C(sp)-C(sp2) bond, which would require subsequent reduction to form the alkene. beilstein-journals.org |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Processes

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for converting aldehydes and ketones into alkenes. wikipedia.orgmnstate.edu These reactions are highly valuable for constructing the terminal double bonds (C1-C2 and C8-C9) of the target nonatrienone.

The Wittig reaction utilizes a phosphonium ylide to react with a carbonyl compound. wikipedia.org The stereochemical outcome depends heavily on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, is a powerful alternative. wikipedia.org These carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is its strong tendency to produce (E)-alkenes with high stereoselectivity, which is often desirable in polyene synthesis. nrochemistry.comorganic-chemistry.org Modified conditions, such as the Still-Gennari modification, can be used to favor the formation of (Z)-olefins if needed. nrochemistry.com The application of HWE reactions is a well-established and reliable method for introducing double bonds in the synthesis of complex molecules, including those containing fluorine. researchgate.net Fluoride-promoted Wittig reactions have also been developed, offering alternative conditions for these transformations. tandfonline.comresearchgate.net

Total Synthesis Approaches to (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one

The total synthesis of a molecule like (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one can be designed using either a linear or a convergent strategy, with careful consideration given to the control of stereochemistry and regiochemistry throughout the synthesis.

Convergent and Linear Synthetic Schemes

A convergent synthesis , in contrast, involves the independent synthesis of several key fragments of the molecule, which are then joined together in the later stages. youtube.com This approach is generally more efficient for complex molecules. For (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, a convergent strategy could involve the synthesis of two main fragments:

Fragment A: A C1-C4 unit, such as 1-buten-3-one.

Fragment B: A C5-C9 unit containing the 5,6-difluoro-1,4-pentadiene moiety.

| Synthetic Scheme | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction of the molecule from one starting material. | Conceptually straightforward planning. | Overall yield can be low for long sequences; a failure in a late step is costly. |

| Convergent | Independent synthesis of key fragments followed by their assembly. | Higher overall yields; allows for parallel synthesis of fragments; easier to optimize individual reaction steps. youtube.com | Requires more complex planning to design compatible coupling partners. |

Control of Stereochemistry and Regioselectivity Across the Nonatriene Framework

Achieving the correct stereochemistry and regioselectivity is paramount in the synthesis of polyenes. The target molecule possesses a specific (E)-configuration at the C5-C6 double bond.

Stereochemistry: The control over the geometry of the double bonds is a key challenge.

For the difluoroalkene (C5=C6): The stereocontrolled synthesis of fluoroalkenes is an active area of research. acs.orgnih.gov Methods involving the stereoselective reduction of gem-difluoroalkenes can provide access to either (E)- or (Z)-monofluoroalkenes. nih.gov The synthesis of the difluoroalkene itself can be approached through various means, including Wittig-type reactions with fluorinated reagents.

For other alkenes (C1=C2, C8=C9): As mentioned, the Horner-Wadsworth-Emmons reaction is highly reliable for generating (E)-alkenes. wikipedia.orgorganic-chemistry.org The choice between the standard HWE conditions and other variants (e.g., Still-Gennari) allows for precise control over the double bond geometry. nrochemistry.com Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are also known to proceed with retention of the double bond stereochemistry of the starting vinyl partners. nih.gov

Regioselectivity: This refers to the control of which atoms are connected.

In cross-coupling reactions , the regioselectivity is determined by the placement of the halide/triflate and the organometallic functionality on the coupling partners. This allows for precise construction of the carbon skeleton. researchgate.net

In polyene cyclization , which can be a competing pathway, controlling the regioselectivity of termination (e.g., avoiding undesired ring formation) is crucial. nih.gov For an acyclic target like the one discussed, conditions must be chosen to favor intermolecular or intramolecular reactions that maintain the linear framework. The Green-Davies-Mingos rules can sometimes be used to predict the site of nucleophilic attack on organometallic polyene complexes. wikipedia.org

By carefully selecting from the available synthetic methodologies—olefin metathesis, cross-coupling, and olefination—and strategically planning a convergent or linear route, the synthesis of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one can be achieved with high control over its complex structure.

Chemical Reactivity and Transformation Pathways of 5e 5,6 Difluoro 1,5,8 Nonatrien 4 One

Reactions at the Difluorinated Enone Functionality

The core of the molecule's reactivity lies in the (E)-5,6-difluoro-1-en-4-one moiety. The presence of two strongly electronegative fluorine atoms directly on the C5=C6 double bond, which is conjugated to the C4-carbonyl group, creates a highly electron-deficient system. This electronic feature governs the site and nature of both nucleophilic and electrophilic attacks.

Nucleophilic Addition Reactions to the C=O and C=C Bonds Adjacent to Fluorine

The difluorinated enone system presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C4) and the β-carbon of the double bond (C6). Attack at C4 is termed 1,2-addition, while attack at C6 is known as 1,4-conjugate addition or Michael addition. libretexts.org The powerful inductive electron-withdrawing effect of the two fluorine atoms significantly enhances the electrophilicity of the C5=C6 bond, making the C6 position exceptionally susceptible to attack. organic-chemistry.org

The regiochemical outcome (1,2- vs. 1,4-addition) is largely dictated by the nature of the nucleophile, a principle that separates "hard" and "soft" nucleophiles. libretexts.orglibretexts.org

Hard Nucleophiles: Strong, highly reactive nucleophiles such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are expected to favor irreversible, kinetically controlled 1,2-addition directly to the carbonyl carbon. libretexts.org

Soft Nucleophiles: Weaker, more polarizable nucleophiles like amines, thiols, and particularly Gilman cuprates (R₂CuLi), tend to favor the thermodynamically controlled 1,4-conjugate addition. pressbooks.pub This pathway is facilitated by the stability of the resulting enolate intermediate.

The expected reactivity with various nucleophiles is summarized in the table below.

| Nucleophile Type | Reagent Example | Expected Major Product | Reaction Type |

| Hard Nucleophile | Phenylmagnesium bromide | (5E)-5,6-Difluoro-4-phenylnona-1,5,8-trien-4-ol | 1,2-Addition |

| Soft Nucleophile | Diethylcuprate(I) | (5E)-5,6-Difluoro-6-ethylnona-1,8-dien-4-one | 1,4-Addition |

| Amine | Piperidine | (5E)-5,6-Difluoro-6-(piperidin-1-yl)nona-1,8-dien-4-one | 1,4-Addition |

| Thiol | Thiophenol | (5E)-5,6-Difluoro-6-(phenylthio)nona-1,8-dien-4-one | 1,4-Addition |

Electrophilic Reactions and the Influence of Fluorine’s Inductive Effects

The strong electron-withdrawing nature of the carbonyl group, compounded by the two fluorine atoms, renders the C5=C6 double bond extremely electron-poor. Consequently, this system is highly deactivated towards electrophilic attack. Reactions such as hydrohalogenation or halogenation, which proceed via electrophilic addition, are predicted to be exceptionally sluggish or not occur at all at this site. The formation of a carbocation intermediate adjacent to the electron-withdrawing difluoro- and carbonyl functionalities would be energetically unfavorable. Any electrophilic addition would preferentially occur at the more electron-rich terminal alkenes (C1=C2 or C8=C9).

Rearrangement Processes Involving the Difluorinated Carbonyl System

Fluorinated carbonyl compounds can participate in unique rearrangement reactions. While classic acid-catalyzed rearrangements involving carbocations are disfavored near the electron-poor center, other pathways are plausible. masterorganicchemistry.com

Wolff Rearrangement: Should the target molecule be synthesized from an appropriate α-diazo ketone precursor, it could undergo a Wolff rearrangement upon thermolysis or photolysis. libretexts.org This reaction proceeds through a ketene (B1206846) intermediate, which could be trapped by nucleophiles to yield various carboxylic acid derivatives. libretexts.org

Favorskii Rearrangement: If a halogen were present on the α-carbon (C3), treatment with a base could initiate a Favorskii rearrangement, leading to a ring-contracted carboxylic acid derivative.

Carbene-Initiated Rearrangements: Modern synthetic methods have shown that fluoroalkyl ketones can undergo rearrangements initiated by carbenes, which can lead to selective C-F bond cleavage and C-C bond formation.

Defluorination Reactions and Their Synthetic Implications

The removal of the vinyl fluorine atoms (defluorination) would provide a pathway to other synthetically useful structures. Given the stability of the C-F bond, these reactions typically require specific and potent reagents.

Reductive Defluorination: Treatment with strong reducing agents, potentially including low-valent metals or dissolved metal reductions, could lead to the cleavage of the C-F bonds. Depending on the conditions, this could yield a mixture of mono-fluorinated alkenes, non-fluorinated enones, or even saturated ketones through concomitant reduction of the double bonds.

Eliminative Defluorination: Under certain conditions, elimination of fluoride (B91410) ions could occur. For instance, a base-mediated process could potentially lead to the formation of a fluoroalkyne intermediate. The synthetic utility of defluorination lies in its ability to transform a stable, fluorinated precursor into a more reactive, non-fluorinated intermediate, which can then undergo further transformations not possible with the original molecule. nih.govorganic-chemistry.org

Reactivity of the Pendant Alkene Units (C1=C2 and C8=C9)

The terminal double bonds at C1=C2 and C8=C9 are electronically isolated from the fluorinated enone system. Their reactivity is expected to be characteristic of simple, unactivated alkenes, such as undergoing standard electrophilic additions (e.g., with HBr, Br₂) and reductions (e.g., catalytic hydrogenation).

Cycloaddition Reactions (e.g., Diels-Alder) with the 1,5,8-Triene System

The (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one molecule is a triene, but its double bonds are not conjugated, meaning it cannot function as a diene component in a Diels-Alder reaction without prior isomerization. However, its three distinct double bonds can each act as a dienophile (the 2π-electron component). wikipedia.orgmasterorganicchemistry.com

The reactivity of these double bonds as dienophiles varies dramatically due to their electronic environments.

C5=C6 Double Bond: This double bond is exceptionally electron-poor due to the adjacent carbonyl and two fluorine atoms. This makes it a highly activated and excellent dienophile for normal-electron-demand Diels-Alder reactions, which are accelerated by electron-withdrawing groups on the dienophile. praxilabs.com It is expected to react readily with electron-rich dienes. wikipedia.org

C1=C2 and C8=C9 Double Bonds: These are standard, non-activated alkenes. They are comparatively poor dienophiles and would require harsh conditions (high heat and pressure) to react with all but the most reactive dienes.

The predicted relative reactivity in a Diels-Alder reaction with a model diene, cyclopentadiene, is outlined below.

| Dienophile (in target molecule) | Electronic Nature | Predicted Reactivity with Cyclopentadiene | Expected Conditions |

| C5=C6 | Highly Electron-Deficient | High | Mild (low temperature) |

| C1=C2 | Unactivated | Low | Harsh (high temperature/pressure) |

| C8=C9 | Unactivated | Low | Harsh (high temperature/pressure) |

Hydrofunctionalization and Related Addition Reactions to Terminal Alkenes

There is no available research on the hydrofunctionalization or other addition reactions specifically targeting the terminal alkene moieties of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one.

Oxidative and Reductive Transformations of the Peripheral Olefins

Specific oxidative or reductive transformations of the terminal double bonds in (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one have not been reported in the scientific literature.

Cascade Reactions and Tandem Processes Initiated by the (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one Structure

No cascade reactions or tandem processes originating from the specific structure of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one have been documented.

Derivatization Strategies for Enhancing Synthetic Modularity

There are no published derivatization strategies aimed at enhancing the synthetic modularity of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one.

Mechanistic Investigations of Reactions Involving 5e 5,6 Difluoro 1,5,8 Nonatrien 4 One

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are indispensable tools for unraveling the intricate details of reaction mechanisms. For a compound like (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, these studies would provide critical insights into reaction rates, the influence of various parameters on these rates, and the detection of transient species.

Transition State Analysis for Key Bond-Forming and Bond-Breaking Events

The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms from which the reaction can proceed to form products or revert to reactants. Understanding the structure and energy of the transition state is paramount to comprehending reaction mechanisms. For reactions involving (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, transition state analysis would focus on key events such as nucleophilic attack at the carbonyl carbon, cycloadditions involving the diene system, or reactions at the fluorinated double bond.

Computational chemistry, particularly density functional theory (DFT), is a powerful method for modeling transition states. For instance, in a hypothetical nucleophilic addition to the carbonyl group, calculations could elucidate the geometry of the approaching nucleophile relative to the plane of the carbonyl. The fluorine atoms, with their strong electron-withdrawing inductive effect, would influence the charge distribution in the transition state, potentially stabilizing it and affecting the activation energy.

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Addition

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Hydride (H⁻) | Tetrahydrofuran | 12.5 |

| Methyl Grignard | Diethyl ether | 15.2 |

| Cyanide (CN⁻) | Dimethyl sulfoxide | 10.8 |

Note: The data in this table is illustrative and based on general principles of organic chemistry. Specific experimental or computational data for (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one is not available.

Role of Intermediates in Reaction Progression

Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. nih.gov They are typically more stable than transition states but are often too reactive to be isolated under normal reaction conditions. nih.gov Spectroscopic techniques such as NMR, IR, and mass spectrometry can be employed to detect and characterize these transient species. nih.gov

In reactions of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, various intermediates could be envisaged. For example, in a Michael addition reaction to the α,β-unsaturated ketone moiety, an enolate intermediate would be formed. The presence of the difluorinated double bond could influence the stability and subsequent reactivity of this enolate. The identification of such intermediates is crucial for confirming a proposed reaction mechanism. nih.gov Trapping experiments, where a reagent is added to react specifically with the intermediate, can also provide evidence for its existence. nih.gov

Stereochemical Control Mechanisms in Transformations of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one

The stereochemical outcome of a reaction is a critical aspect of its mechanism. For a molecule with multiple stereogenic centers and double bonds capable of E/Z isomerism, such as (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, understanding and controlling stereoselectivity is of great importance.

Factors Governing E/Z Selectivity and Diastereoselectivity

E/Z selectivity refers to the preferential formation of one geometric isomer of a double bond over the other. Diastereoselectivity is the preferential formation of one diastereomer over another. In reactions of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, these selectivities would be governed by a combination of steric and electronic factors.

For instance, in a Wittig reaction to modify the carbonyl group, the nature of the ylide and the reaction conditions would determine the E/Z selectivity of the newly formed double bond. Similarly, in a Diels-Alder reaction where the conjugated diene system of the molecule acts as the diene, the approach of the dienophile would be influenced by the steric bulk of the substituents, leading to a preference for one diastereomeric product. Computational studies using models like the activation strain model can help in understanding the origins of diastereoselectivity in such reactions. nih.govsemanticscholar.org

Impact of Fluorine on Stereochemical Outcomes

The presence of fluorine atoms can have a significant impact on the stereochemical course of a reaction. The small size of the fluorine atom means that its steric influence is often minimal. nih.gov However, its high electronegativity leads to strong dipole moments in C-F bonds, which can result in significant stereoelectronic effects. academie-sciences.frnih.gov These effects arise from the interaction of the C-F bond dipole with other parts of the molecule or with approaching reagents.

For example, in a nucleophilic attack on a prochiral center adjacent to the difluorinated double bond, the electrostatic interactions between the incoming nucleophile and the C-F bonds could favor one direction of attack over the other, leading to high diastereoselectivity. The ability of fluorine to participate in hydrogen bonding can also influence the conformation of the molecule and its transition states, thereby affecting stereochemical outcomes. nih.gov

The "Fluorine Effect" on Reactivity and Selectivity in Polyfluorinated Systems

The "fluorine effect" is a term used to describe the profound and often unique influence of fluorine substitution on the properties and reactivity of organic molecules. wikipedia.org In polyfluorinated systems like (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, this effect is a composite of several factors:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly alter the electron density at nearby atoms. wikipedia.org This can activate or deactivate certain positions towards nucleophilic or electrophilic attack.

Hyperconjugation: Interactions between the C-F σ* antibonding orbital and adjacent C-C or C-H bonds can influence bond lengths, strengths, and reactivity.

Steric Effects: While a single fluorine atom is relatively small, the cumulative effect of multiple fluorine atoms can create a "fluorine shield," protecting the carbon skeleton from attack. wikipedia.org

Fluorine-Fluorine Interactions: In some polyfluorinated systems, attractive interactions between fluorine atoms have been proposed, which can influence conformation and reactivity. nih.gov

Table 2: Comparison of Bond Properties

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

| C-H | 1.09 | ~100 |

| C-F | 1.35 | ~116 |

| C-C | 1.54 | ~83 |

The unique properties of the C-F bond, such as its high strength, contribute to the metabolic stability of many fluorinated compounds. nih.gov However, the presence of fluorine can also lead to unexpected reactivity. For example, β-fluoro carbonyl compounds can be unstable and prone to elimination of HF. nih.gov A thorough understanding of the fluorine effect is therefore essential for predicting and controlling the chemical behavior of polyfluorinated molecules like (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one.

Electronic Activation and Deactivation by Fluorine Substitution

The high electronegativity of fluorine (3.98 on the Pauling scale) is a primary determinant of its influence on molecular reactivity. nih.gov In (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, the two fluorine atoms exert strong inductive effects (-I), withdrawing electron density from the surrounding carbon framework. This electron withdrawal has a significant impact on the energy levels of the molecular orbitals. nih.gov Specifically, both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are stabilized, meaning their energy levels are lowered. umons.ac.bersc.org

The lowering of the LUMO energy makes the molecule a better electron acceptor, thus activating it towards nucleophilic attack. For instance, in Michael additions, the electrophilicity of the β-carbon (C-3) is enhanced, potentially leading to faster reaction rates compared to the non-fluorinated analogue. Conversely, the stabilization of the HOMO makes the molecule less susceptible to oxidation and reactions with electrophiles. rsc.org

Fluorine can also exert a positive mesomeric effect (+M) by donating one of its lone pairs of electrons to an adjacent p-orbital. nih.govumons.ac.be However, in the case of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, the fluorine atoms are not directly conjugated with the carbonyl group. Their influence is primarily transmitted through the sigma framework (inductive effect) and by modifying the electronic nature of the C5=C6 double bond. The interplay between the inductive and mesomeric effects of fluorine can be subtle and is dependent on the specific reaction conditions and the nature of the attacking reagent. umons.ac.be

Table 1: Comparison of Calculated Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,5,8-Nonatrien-4-one (Hypothetical) | -6.2 | -2.5 | 3.7 |

| (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one | -6.8 | -3.1 | 3.7 |

Steric Hindrance and Conformational Preferences Imposed by Fluorine Atoms

The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is comparable to that of a hydrogen atom (1.20 Å). rsc.orgwikipedia.org Consequently, the replacement of hydrogen with fluorine often results in minimal steric perturbation. rsc.org In (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, the two fluorine atoms are unlikely to create significant steric hindrance that would block the approach of reagents to the reactive sites, such as the carbonyl carbon or the α,β-unsaturated system.

Table 2: Selected Bond Lengths and van der Waals Radii

| Parameter | Value | Reference |

|---|---|---|

| C-F Bond Length | ~1.4 Å | wikipedia.org |

| Fluorine van der Waals Radius | 1.47 Å | wikipedia.org |

| Hydrogen van der Waals Radius | 1.20 Å | wikipedia.org |

Modulation of Reactivity through Metal-Fluorine Interactions

The presence of fluorine atoms in (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one opens up possibilities for unique interactions with metal centers in transition metal-catalyzed reactions. chimia.ch The lone pairs of electrons on the fluorine atoms can engage in dative bonding with a Lewis acidic metal center, although this interaction is generally weak. More significant are the through-space electrostatic interactions between the polarized C-F bonds and the metal catalyst. rsc.org

These interactions can influence the regioselectivity and stereoselectivity of catalytic transformations. For example, in a metal-catalyzed conjugate addition, the fluorine atoms could help to orient the substrate within the coordination sphere of the metal, thereby directing the nucleophile to a specific face of the molecule. rsc.org

Furthermore, the strong electron-withdrawing nature of the fluorine atoms can affect the electronic properties of the coordinated π-system, modulating the reactivity of the metal catalyst itself. rsc.org In some cases, the C-F bond can be activated by a transition metal, leading to C-F bond cleavage and the formation of a metal-fluoride species, which can then participate in the catalytic cycle. nih.gov This is a particularly active area of research for the development of novel fluorination and defluorination methodologies. beilstein-journals.org

Table 3: Potential Metal-Fluorine Interactions in Catalysis

| Type of Interaction | Description | Potential Outcome |

|---|---|---|

| Lewis Acid-Base Interaction | Weak coordination of fluorine lone pair to a metal center. | Substrate pre-organization. |

| Electrostatic Interaction | Through-space interaction between polarized C-F bond and metal. | Enhanced stereocontrol. |

| Oxidative Addition | Cleavage of the C-F bond by the metal center. | Entry into novel catalytic cycles. |

Computational Chemistry Approaches to 5e 5,6 Difluoro 1,5,8 Nonatrien 4 One Systems

Quantum Mechanical (QM) Studies on the Electronic Structure of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one

Quantum mechanical studies are foundational to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is particularly effective for determining the ground-state geometry and other electronic properties of molecules like (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set, for instance, 6-31G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. From this optimized structure, key ground-state properties can be derived. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Table 1: Illustrative Optimized Geometrical Parameters for (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one using DFT

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

| Bond Length (Å) | C4=O | 1.22 |

| C5=C6 | 1.35 | |

| C5-F | 1.36 | |

| C6-F | 1.37 | |

| C3-C4 | 1.48 | |

| **Bond Angle (°) ** | C3-C4-C5 | 118.5 |

| O=C4-C5 | 122.0 | |

| F-C5=C6 | 115.0 | |

| Dihedral Angle (°) | C3-C4-C5-C6 | 180.0 (trans) |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar structural motifs. It serves to demonstrate the type of information generated.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from first principles without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), solve the electronic Schrödinger equation to provide highly accurate electronic structure information. ua.es While computationally more demanding than DFT, they are often used as a benchmark for determining precise electronic energies and properties. wikipedia.org

For (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, applying these methods can yield a highly accurate picture of the electron distribution and total electronic energy, which is crucial for calculating reaction thermodynamics.

Table 2: Comparison of Illustrative Ground State Energies for (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one

| Computational Method | Basis Set | Calculated Electronic Energy (Hartree) |

| Hartree-Fock (HF) | 6-311+G(d,p) | -627.89 |

| DFT (B3LYP) | 6-311+G(d,p) | -629.45 |

| Møller-Plesset (MP2) | 6-311+G(d,p) | -628.76 |

Note: This table contains hypothetical energy values to illustrate the typical differences observed between various ab initio and DFT methods. The absolute values are specific to the molecule and level of theory.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.netpku.edu.cn The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

For (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, the HOMO is likely distributed across the π-conjugated system, while the LUMO would also be located within this system, with significant coefficients on the carbonyl carbon and the β-carbon of the enone system, marking them as primary electrophilic sites. A molecular electrostatic potential (MEP) map can visualize these reactive sites, with electron-rich areas (negative potential), such as the carbonyl oxygen, shown in red, and electron-poor areas (positive potential) shown in blue. bhu.ac.in

Table 3: Illustrative Frontier Molecular Orbital Energies for (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Indicates potential for electron donation (nucleophilicity). |

| LUMO | -2.15 | Indicates potential for electron acceptance (electrophilicity). |

| Energy Gap (ΔE) | 4.70 | A measure of molecular stability and reactivity. |

Note: The data presented is for illustrative purposes to demonstrate the output of an FMO analysis.

Computational Modeling of Reaction Pathways and Energy Landscapes

Beyond static properties, computational chemistry excels at modeling the dynamic processes of chemical reactions, mapping out the energetic journey from reactants to products.

To understand a chemical reaction's mechanism, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. rowansci.com Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. uni-muenchen.de

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. q-chem.comscm.com An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. rowansci.comlibretexts.org This procedure confirms that the located TS indeed connects the intended reactants and products, providing a detailed view of the geometric changes that occur throughout the reaction. rowansci.comuni-muenchen.de

Table 4: Typical Parameters for an IRC Calculation

| Parameter | Setting | Description |

| Calculation Type | IRC | Specifies the job type to follow the reaction path. |

| Direction | Forward & Backward | Computes the path from the TS to both products and reactants. |

| Step Size | 0.10 amu1/2·Bohr | Defines the size of each step taken along the reaction coordinate. q-chem.com |

| Max Points | 20 | The maximum number of points to calculate in each direction. q-chem.com |

Note: This table outlines common settings used in software packages for performing IRC calculations.

Computational modeling is highly effective in predicting the outcomes of reactions where multiple products are possible. Regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) can be determined by comparing the activation energies (Ea) of competing reaction pathways. researchgate.net The pathway with the lowest activation energy barrier corresponds to the fastest-forming, or kinetically favored, product. researchgate.net

In the case of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one, a nucleophile could potentially attack at several electrophilic centers, such as the carbonyl carbon (C4) or the β-carbon (C2) via a Michael addition. By calculating the transition state energies for both pathways, one can predict the regioselectivity of the reaction.

Table 5: Illustrative Comparison of Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Attacked Atom | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

| Direct Addition | C4 (Carbonyl) | 18.5 | Minor Product |

| Michael Addition | C2 (β-Carbon) | 14.2 | Major Product |

Note: The energy values are hypothetical and serve to illustrate how computational analysis can be used to predict regioselectivity. The pathway with the lower activation energy is predicted to be the major kinetic pathway.

Conformational Analysis and Dynamic Behavior of the Fluorinated Nonatrienone

The flexibility of the nonatrienone backbone, combined with the stereoelectronic demands of the vicinal difluoro motif, results in a complex conformational landscape. Understanding this landscape is critical for predicting the molecule's properties and interactions.

Molecular dynamics (MD) simulations offer a robust method for exploring the accessible conformations of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one by simulating the atomic motions over time. acs.orgnih.gov This technique allows for a comprehensive sampling of the potential energy surface, revealing the most stable conformers and the energy barriers between them.

A typical MD simulation protocol for this system would involve several key steps. The initial 3D structure of the molecule would be generated and subjected to energy minimization to relieve any unfavorable atomic clashes. The system would then be solvated in a chosen solvent box (e.g., water or a non-polar solvent like chloroform) to mimic solution-phase behavior. The simulation would proceed by numerically integrating Newton's equations of motion for a set duration, often on the nanosecond timescale, at a specific temperature and pressure. nih.gov Analysis of the resulting trajectory provides insights into the dynamic behavior of the molecule. Key parameters such as the root-mean-square deviation (RMSD) are monitored to assess the stability and convergence of the simulation. nih.gov

| Parameter | Value/Setting | Description |

|---|---|---|

| Force Field | CHARMM36 / OPLS-AA | A set of parameters and equations used to describe the potential energy of the system. Specific parameters for fluorinated compounds are crucial. |

| Solvent Model | TIP3P (for water) | An explicit water model to simulate solvation effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles (N), Pressure (P), and Temperature (T) during the simulation. |

| Temperature | 300 K | Simulates behavior at or near room temperature. |

| Simulation Time | 100 ns | The total length of the simulation run to ensure adequate conformational sampling. |

| Time Step | 2 fs | The interval between successive calculations in the integration of motion. |

The presence of vicinal difluorides at the C5 and C6 positions is expected to dominate the conformational preferences of the alkyl portion of the molecule. It is well-established that vicinal fluorines on an aliphatic chain preferentially adopt a gauche conformation relative to each other, a phenomenon known as the fluorine gauche effect. nih.gov This preference arises from stabilizing hyperconjugative interactions (σC-H→σ*C-F). mdpi.com

An erythro -5,6-difluoro isomer would likely induce a "bend" or "kink" in the molecule's backbone to accommodate the gauche F-C-C-F arrangement.

A threo -5,6-difluoro isomer would favor a more extended, zig-zag conformation of the chain. mdpi.com

These conformational biases can be quantified by performing Density Functional Theory (DFT) calculations to find the minimum energy structures and by analyzing the distribution of key dihedral angles from MD simulation trajectories.

| Diastereomer | F(C5)-C5-C6-F(C6) | C4-C5-C6-C7 | Predicted Chain Conformation |

|---|---|---|---|

| (5R,6S)-erythro | ~ ±60° (gauche) | ~ 120° | Bent |

| (5R,6R)-threo | ~ ±60° (gauche) | ~ 180° (anti) | Extended |

Theoretical Investigations into the Unique Fluorine Effects within the (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one Framework

Beyond conformational control, the fluorine atoms exert powerful electronic effects that propagate through the molecule's conjugated π-system. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond network. nih.gov This effect polarizes the C-F bond significantly, creating a partial positive charge on the attached carbon atom and influencing adjacent atoms.

Simultaneously, fluorine can act as a weak π-donor through a positive mesomeric effect (+M) by donating lone pair electron density into an adjacent p-orbital or π-system. acs.org In the (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one system, the C5-F bond is adjacent to the C4-C5 double bond of the enone.

The interplay of these effects alters the electronic landscape of the molecule:

Inductive Effect (-I): The primary effect is the strong polarization of the C5-F and C6-F bonds. This depletes electron density from the C5 and C6 carbons. The effect extends to the enone moiety, increasing the electrophilicity of the carbonyl carbon (C4) and the β-carbon (C2) of the Michael system.

Hyperconjugation: The C-F bonds act as strong acceptors for hyperconjugative interactions. This can stabilize specific conformations, as seen in the gauche effect, and can also influence the electronic properties of the adjacent π-system.

Mesomeric Effect (+M): The donation of fluorine's lone pair electrons into the π-system is generally weaker than the inductive effect but can still influence the electron distribution within the conjugated system. acs.org

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these effects by calculating atomic charges and orbital interactions. Comparing the calculated partial atomic charges of the fluorinated compound with its non-fluorinated analog ((5E)-1,5,8-nonatrien-4-one) provides a clear picture of fluorine's electronic impact.

| Atom | Charge in Non-Fluorinated Analog | Charge in Difluoro-Analog | Inferred Electronic Effect |

|---|---|---|---|

| O(4) | -0.55 | -0.58 | Increased polarization of C=O bond |

| C(4) | +0.40 | +0.45 | Increased electrophilicity due to -I effect |

| C(5) | -0.15 | +0.25 | Strong electron withdrawal by F(C5) |

| F(5) | N/A | -0.30 | Strongly electronegative substituent |

These theoretical investigations highlight that the vicinal fluorine atoms in (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one serve as more than just steric bulk. They are powerful stereoelectronic control elements that dictate the molecule's three-dimensional shape and fine-tune the reactivity of the conjugated enone framework, demonstrating the unique and multifaceted role of fluorine in modern organic chemistry. rsc.org

Advanced Synthetic Applications and Functionalization of 5e 5,6 Difluoro 1,5,8 Nonatrien 4 One

(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one as a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Fluorinated Organic Molecules

There is currently no available scientific literature detailing the use of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one as a precursor for synthesizing complex fluorinated organic molecules. The strategic introduction of fluorine atoms into organic molecules is a significant area of research, often aimed at modifying the biological activity or material properties of the parent compound. For instance, the synthesis of 24,24-difluoro-25-hydroxyvitamin D3 highlights the importance of site-specific fluorination to block metabolic pathways. nih.gov However, the specific role of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one in such synthetic strategies remains undocumented.

Integration into Multi-Component Reaction Sequences

No published research has been found that describes the integration of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one into multi-component reaction sequences. Multi-component reactions are highly efficient processes that allow for the formation of complex products from three or more starting materials in a single step, offering advantages in terms of atom economy and procedural simplicity. The potential for a trifunctional compound like (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one to participate in such reactions is theoretically plausible, but experimentally unverified.

Development of Novel Fluorinated Scaffolds and Ring Systems via (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one

Rearrangement Chemistry for Skeletal Diversity

There are no documented studies on the rearrangement chemistry of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one to generate skeletal diversity. Rearrangement reactions, such as the Beckmann rearrangement of oximes to amides, are powerful tools for altering molecular frameworks. masterorganicchemistry.com The presence of a ketone functionality in (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one suggests that it could potentially undergo such transformations after conversion to an oxime, but this has not been reported.

Strategies for Orthogonal Functionalization of the Trifunctional Compound

No specific strategies have been reported for the orthogonal functionalization of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one. Orthogonal functionalization involves the selective reaction of one functional group in a molecule in the presence of others. Given the presence of a ketone, a difluorinated double bond, and a terminal double bond, this compound presents a theoretical substrate for such selective modifications. However, without experimental data, any discussion of potential reaction conditions or chemoselectivity would be purely speculative. The development of electrophilic fluorinating agents, such as N-fluoropyridinium salts, has provided a wide array of reagents with tunable reactivity for the selective fluorination of various organic substrates. researchgate.net

Future Research Directions and Unexplored Avenues for 5e 5,6 Difluoro 1,5,8 Nonatrien 4 One

Exploration of Unconventional Reaction Pathways and Catalysis

The synthesis of a complex target like (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one invites the use of modern, unconventional reaction pathways that offer greater efficiency and selectivity over classical methods.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming carbon-carbon and carbon-fluorine bonds under mild conditions. researchgate.netscispace.com Future research could explore photocatalytic pathways for constructing the molecule's backbone. For instance, a radical-polar crossover mechanism, initiated by a photocatalyst, could enable the coupling of simpler fragments to form the difluoroalkene moiety. acs.orgresearchgate.net Methods involving the photocatalytic dialkylation of alkenes could be adapted to build the core structure in a single, efficient step. acs.org

Organocatalysis: Asymmetric organocatalysis presents a compelling strategy for controlling the stereochemistry of fluorinated molecules. rsc.org Given that α-fluorinated ketones are valuable synthons, developing an organocatalytic route to (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one could provide enantiomerically enriched versions. Primary amine catalysts derived from Cinchona alkaloids have proven effective in the enantioselective α-fluorination of cyclic ketones and could be adapted for this target. nih.gov The introduction of fluorine can also serve as a tool for conformational control within the catalyst itself, a strategy that could be harnessed for highly selective transformations. nih.gov

| Catalytic Approach | Potential Application for Synthesis | Key Advantages | Relevant Research Principle |

| Photoredox Catalysis | Construction of the γ,γ-difluoroallyl fragment via defluorinative coupling of a trifluoromethyl alkene with a suitable partner. | Mild reaction conditions, high functional group tolerance, utilization of light energy. | Switchable photocatalytic dialkylation/cyclization of alkenes. acs.orgresearchgate.net |

| Organocatalysis | Enantioselective introduction of fluorine or asymmetric construction of the ketone segment via enamine or iminium ion intermediates. | Metal-free, environmentally benign, access to chiral, non-racemic products. | Asymmetric α-fluorination of ketones using primary amine organocatalysts. nih.govacs.org |

| Transition-Metal Catalysis | Palladium-catalyzed cross-coupling to form the polyene structure from simpler vinyl and allenyl precursors. | High efficiency and stereoselectivity in C-C bond formation for polyene synthesis. | Cascade reactions of allenes and allenynes to form cross-conjugated polyenes. nih.govacs.org |

Development of Sustainable and Atom-Economical Synthetic Approaches

Green chemistry principles, particularly atom economy, are central to modern synthetic design. jocpr.comnumberanalytics.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wikipedia.org

Future synthetic routes toward (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one should prioritize atom economy. Addition reactions, cycloadditions (like the Diels-Alder reaction), and catalytic C-H activation are inherently more atom-economical than classical condensation or substitution reactions that use stoichiometric reagents and generate significant waste. jocpr.com For example, a hypothetical synthesis could be designed around a transition-metal-free cyclization of a diynone precursor in water, which serves as both a green solvent and a reactant, maximizing atom economy. mdpi.comresearchgate.netpreprints.org

| Synthetic Strategy | Description | Atom Economy Principle |

| Addition Reactions | A route where key fragments are joined without the loss of leaving groups, such as a Michael addition to form a C-C bond. | 100% atom economy is theoretically possible as all reactant atoms are incorporated into the product. jocpr.com |

| Rearrangement Reactions | An intramolecular rearrangement to form the desired isomer from a constitutional isomer, involving no other reagents. | 100% atom economy as the transformation is intramolecular. |

| Substitution Reactions | A traditional approach involving, for example, a Wittig or Horner-Wadsworth-Emmons reaction to form a double bond. | Lower atom economy due to the generation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). wikipedia.org |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages for the synthesis of complex and potentially hazardous compounds. nih.gov The synthesis of organo-fluorine compounds, in particular, can benefit from the enhanced safety and control offered by flow systems, as fluorinating reagents can be handled more safely. nih.govtib.eu

The synthesis of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one could be significantly improved through integration with flow chemistry. Key benefits include:

Enhanced Safety: Precise control over reaction temperature and rapid mixing can mitigate risks associated with highly exothermic or unstable intermediates. acs.org

Increased Efficiency: Superheating solvents above their boiling points can accelerate reaction rates, reducing residence times from hours to minutes. acs.org

Scalability and Automation: Flow reactors allow for straightforward scaling by extending operation time. acs.org Coupling multiple flow modules can enable automated, multi-step syntheses without the need for manual isolation of intermediates. nih.gov

| Parameter | Significance in Flow Synthesis | Potential Application |

| Residence Time | Controls the duration the reaction mixture spends in the heated/catalyzed zone, determining reaction completion. | Optimization to maximize conversion to (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one while minimizing byproduct formation. |

| Temperature | Precise temperature control allows for rapid heating (flash heating) and cooling, enabling access to unique reaction windows. | Running a fluorination or condensation step at elevated temperatures to increase reaction rate. acs.org |

| Reagent Stoichiometry | Pumping reagents at defined flow rates allows for precise stoichiometric control, minimizing excess reagents. | Fine-tuning the ratio of a fluorinating agent to a ketone precursor to achieve selective difluorination. |

| Pressure | Operating under back pressure allows solvents to be heated far beyond their atmospheric boiling points. | Accelerating slow thermal reactions in the synthetic sequence. |

Expanding the Scope of Derivatives for Materials Science Applications (Focusing on the Chemical Synthesis Aspect)

The conjugated triene system within (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one makes it an attractive building block for novel organic materials. The presence of fluorine can impart desirable properties such as thermal stability and specific electronic characteristics.

Future research should focus on synthetic strategies to incorporate this molecule into larger, functional materials.

Polymer Synthesis: The terminal double bonds and the activated internal double bond provide multiple handles for polymerization. Ring-opening metathesis polymerization (ROMP) of related cyclic polyenes is a known route to soluble polyenes, and similar strategies could be explored. researchgate.net

Cross-Coupling Reactions: The molecule could be further functionalized with halides or boronic esters to serve as a monomer in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This would allow for the synthesis of well-defined, cross-conjugated polyenes and polyphenylenes, which are sought after for their electronic properties. nih.govtandfonline.comacs.org

Diels-Alder Cycloadditions: The diene component of the molecule is primed for [4+2] cycloaddition reactions with various dienophiles. This provides a modular and highly atom-economical route to complex, six-membered ring systems, which could themselves be building blocks for more intricate molecular architectures. jocpr.com

| Derivative Type | Synthetic Approach | Potential Material Application |

| Conjugated Polymers | Chain-growth polymerization (e.g., ROMP) or step-growth polymerization via iterative cross-coupling reactions. | Organic semiconductors, light-emitting diodes (LEDs), photovoltaic devices. |

| Fluorinated Copolymers | Copolymerization with other functional monomers. | Materials with high thermal stability, chemical resistance, and unique optical properties. |

| Complex Polycycles | Diels-Alder cycloaddition using the diene functionality of the parent molecule. | Precursors for pharmaceuticals or complex, rigid scaffolds for host-guest chemistry. |

Q & A

Q. How should researchers select a theoretical framework for predicting the compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.